molecular formula C14H14N2 B11643766 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No.: B11643766
M. Wt: 210.27 g/mol
InChI Key: CCHYQSQTTQJHNS-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the nitrile group and the tetrahydrocarbazole core in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydrocarbazole core. The nitrile group can be introduced through subsequent reactions, such as the dehydration of an amide or the substitution of a halide with a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-1-ones, while reduction can produce amines or other functionalized carbazoles.

Scientific Research Applications

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrocarbazole core provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Contains a ketone group instead of a nitrile group.

    1,2,3,4-Tetrahydrocarbazole: Lacks the methyl and nitrile groups, providing a simpler structure.

Uniqueness

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups with the tetrahydrocarbazole core makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-9-5-6-13-12(7-9)11-4-2-3-10(8-15)14(11)16-13/h5-7,10,16H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYQSQTTQJHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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